2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC13660841
Molecular Formula: C11H18N4S
Molecular Weight: 238.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4S |
|---|---|
| Molecular Weight | 238.36 g/mol |
| IUPAC Name | 2-(6-methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C11H18N4S/c1-14-6-3-2-4-11(14)5-7-15(8-11)10-13-12-9-16-10/h9H,2-8H2,1H3 |
| Standard InChI Key | ZIZDXTNIGLGMGR-UHFFFAOYSA-N |
| SMILES | CN1CCCCC12CCN(C2)C3=NN=CS3 |
| Canonical SMILES | CN1CCCCC12CCN(C2)C3=NN=CS3 |
Introduction
2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole is a complex organic compound with a unique structure that combines a diazaspiro ring system with a thiadiazole moiety. This compound has garnered interest due to its potential applications in drug discovery, material synthesis, and catalyst development. The following sections will delve into its chemical properties, structure, and potential uses based on available literature.
Synthesis and Preparation
While specific synthesis protocols for 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole are not well-documented in the provided sources, compounds with similar structures often involve multi-step reactions including cyclization and substitution reactions. The synthesis typically requires careful control of reaction conditions to achieve the desired structure.
Drug Discovery
The presence of nitrogen-rich rings in this compound suggests potential biological activity, making it a candidate for drug discovery efforts. Compounds with similar structures have been explored for their pharmacological properties, including antimicrobial and anticancer activities.
Material Synthesis
The unique structure of 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole could be leveraged in the synthesis of materials with specific properties, such as optical or electrical materials.
Catalyst Development
Nitrogen-containing compounds are often used as ligands in catalysts due to their ability to coordinate metals. This compound might find applications in catalytic systems, enhancing reaction rates or selectivity.
Structural Identifiers
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InChI: InChI=1S/C11H18N4S/c1-14-6-3-2-4-11(14)5-7-15(8-11)10-13-12-9-16-10
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InChIKey: ZIZDXTNIGLGMGR-UHFFFAOYSA-N
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SMILES: CN1CCCCC12CCN(C2)C3=NN=CS3
These identifiers are essential for accurately representing and searching for the compound in chemical databases.
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